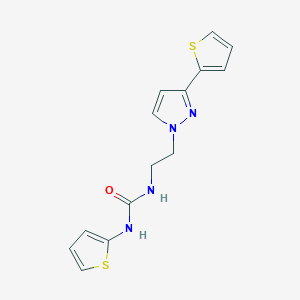
1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C14H14N4OS2 and its molecular weight is 318.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features two thiophene rings and a pyrazole moiety, contributing to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. In a study evaluating various (thio)ureas, it was found that derivatives demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for selected compounds were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 8 | Staphylococcus aureus |
| 2 | 16 | Escherichia coli |
These findings suggest that the incorporation of thiophene and pyrazole enhances the antimicrobial efficacy of urea derivatives .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, a series of urea derivatives were tested against various cancer cell lines, with notable results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | U937 | 16.23 |
| B | THP-1 | >50 |
These results indicate that while some derivatives show promising activity against specific cancer cells, they may exhibit varying levels of cytotoxicity across different cell lines .
Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to this compound class. A study highlighted that certain derivatives significantly inhibited COX enzymes, which are crucial in the inflammatory process. The following table summarizes the anti-inflammatory activity:
| Compound | COX Inhibition (%) | Reference Drug (Diclofenac) |
|---|---|---|
| C | 71 | 54 |
| D | 62 | 54 |
This suggests that these compounds may serve as effective anti-inflammatory agents, comparable to standard treatments .
Case Studies
In a notable case study, researchers synthesized a series of thiophene-based ureas and evaluated their biological activities. One compound, exhibiting an IC50 value of 140 nM against GSK-3β, demonstrated significant potential in treating conditions like cancer and diabetes due to its role in cellular signaling pathways .
Another study focused on the synthesis of pyrazole derivatives showed that compounds with thiophene rings had enhanced activity against inflammatory markers in vitro, indicating their potential therapeutic applications in inflammatory diseases .
属性
IUPAC Name |
1-thiophen-2-yl-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c19-14(16-13-4-2-10-21-13)15-6-8-18-7-5-11(17-18)12-3-1-9-20-12/h1-5,7,9-10H,6,8H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKGJFJTGXNUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














